4-(1-Methylhydrazino)-3-nitrobenzonitrile
Overview
Description
“4-(1-Methylhydrazino)-7-nitrobenzofurazan” is a synthetic compound that has gained attention in various fields of research due to its unique chemical structure and biological activity . It is used for HPLC derivatization .
Molecular Structure Analysis
The molecular formula of “4-(1-Methylhydrazino)-7-nitrobenzofurazan” is C7H7N5O3 . The molecular weight is 209.16 g/mol .Chemical Reactions Analysis
This compound is a new reagent for the determination of aldehydes and ketones. It reacts with carbonyl compounds in acidic media to form the corresponding hydrazones .Physical And Chemical Properties Analysis
This compound appears as a dark red powder . It has a melting point of approximately 160°C . It is slightly soluble in chloroform and soluble in DMSO .Scientific Research Applications
Thermophysical Properties
A thermophysical study of nitrobenzonitriles, including 4-(1-Methylhydrazino)-3-nitrobenzonitrile, was conducted to understand their behavior across different temperatures. This study, conducted by Jiménez et al. (2002), focused on measuring the heat capacities, enthalpies, and entropies of fusion processes for these compounds, revealing critical information about their phase transitions and thermal stability (Jiménez et al., 2002).
Chemical Reactions and Synthesis
Research by Fischer and Greig (1973) explored the nitration of dimethylbenzonitriles, including reactions related to this compound. Their study provides insights into the formation of specific dienes and the rearrangement of nitro-groups in these compounds, contributing to the understanding of their synthesis and chemical behavior (Fischer & Greig, 1973).
Hydrogenation Studies
Koprivova and Červený (2008) investigated the hydrogenation of various nitrobenzonitriles, including this compound. Their study highlighted the effects of different solvents and the position of nitro groups on the hydrogenation process, providing valuable information for chemical synthesis and modification of these compounds (Koprivova & Červený, 2008).
Vibrational Spectroscopy Analysis
The vibrational properties of chloro-nitrobenzonitriles, closely related to this compound, were studied by Sert et al. (2013). This research provides an understanding of the molecular structure and behavior of these compounds under different conditions, using techniques like FT-IR and Raman spectroscopy (Sert, Çırak, & Ucun, 2013).
Solubility and Molecular Structure Studies
The solubility of nitrobenzonitriles in various solvents was examined by Wanxin et al. (2018), providing crucial data for understanding the solubility behavior of compounds like this compound in different chemical environments (Wanxin et al., 2018).
Electron-Withdrawing Effects
A study by Graneek et al. (2018) on the electron-withdrawing effects in nitrobenzonitriles, including 4-nitrobenzonitrile, sheds light on how substituents like nitro groups can influence the overall molecular structure and properties (Graneek, Bailey, & Schnell, 2018).
Safety and Hazards
properties
IUPAC Name |
4-[amino(methyl)amino]-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11(10)7-3-2-6(5-9)4-8(7)12(13)14/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZHGIKFLKHDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380310 | |
Record name | 4-(1-Methylhydrazinyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130200-95-2 | |
Record name | 4-(1-Methylhydrazinyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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